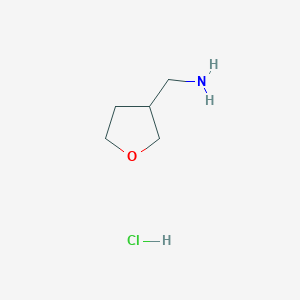

(Tetrahydrofuran-3-yl)methanamine hydrochloride

説明

特性

IUPAC Name |

oxolan-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHYUVOFRJAJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590483 | |

| Record name | 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184950-35-4 | |

| Record name | 1-(Oxolan-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxolan-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diethyl Malonate-Based Condensation (Route 1)

This method condenses diethyl malonate with ethyl chloroacetate, followed by sodium borohydride reduction and phthalimide ammonolysis. While inexpensive, it suffers from a 28–35% total yield due to side reactions during borohydride reduction. The process generates 12–15 kg of sodium borohydride waste per kilogram of product, raising disposal costs.

Malic Acid Hydrogenation (Route 2)

Malic acid undergoes ruthenium-catalyzed hydrogenation to 1,2,4-butanetriol, followed by cyclization and cyanidation. The use of sodium cyanide introduces acute toxicity risks, and the final hydrogenation step requires palladium at 80–100°C, resulting in a 40% yield with significant isomerization byproducts.

2,3-Dihydrofuran Hydroformylation (Route 3)

Starting with 2,3-dihydrofuran, hydroformylation introduces a formyl group at the 3-position. However, competing 2-formyl byproduct formation (18–22%) complicates purification. Reductive amination with Raney nickel achieves a 65% yield but poses flammability risks during catalyst handling.

Advanced Industrial Methods

Maleic Glycol Cyclization and Reductive Amination (Route 6)

The patent-pending Route 6 (CN110407776B) exemplifies modern green chemistry principles:

Step 1: Cyclization of Maleic Glycol

Maleic glycol undergoes vapor-phase cyclization in a fixed-bed reactor at 120–150°C using modified montmorillonite (Al₂O₃·4SiO₂·H₂O). This continuous process achieves 98% conversion with a 6-hour residence time, outperforming batch reactors by eliminating solvent use.

Reaction :

Step 2: Hydroformylation with Halogenated Diphosphinium Cocatalysts

2,5-Dihydrofuran reacts with water gas (CO:H₂ = 1:1) at 50–100°C under 0.1–3 MPa. The cocatalyst dibromo-1,4-bis(triphenylphosphine)butaneonium salt enhances rhodium carbonyl hydride’s turnover number to 8,500, reducing Rh usage to 0.002 mol%. This suppresses 2-formyltetrahydrofuran byproducts to <2%.

Catalyst System :

| Component | Role | Loading (mol%) |

|---|---|---|

| Rh(CO)H(PPh₃)₃ | Hydroformylation catalyst | 0.002 |

| [Br₂(PPh₃)₂C₄H₈]⁺Br⁻ | Cocatalyst | 0.001 |

| Toluene | Solvent | 60% v/v |

Step 3: Reductive Amination with Hydroxyapatite-Supported Nickel

3-Formyltetrahydrofuran undergoes reductive amination in methanol at 40–60°C under 0.1–1 MPa NH₃/H₂ (1:1). The hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂)-supported Ni catalyst achieves 93.3% yield with <0.5% over-reduction byproducts, surpassing Pd/C’s 78% yield. The catalyst retains 92% activity after eight cycles.

Catalyst Synthesis :

-

Impregnate hydroxyapatite with Ni(OAc)₂ in acetone (20:1 v/w).

-

Dry at 40°C for 12 hours.

-

Calcinate at 280°C for 3 hours to form Ni⁰ nanoparticles (5–8 nm diameter).

Step 4: Hydrochloride Salt Formation

The free amine is dissolved in anhydrous ethanol, treated with HCl gas until pH 2–3, and crystallized at −20°C. This yields 99.5% pure this compound with <50 ppm residual solvents.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Key Methods

| Route | Starting Material | Key Reagent | Yield (%) | Purity (%) | Toxicity Concerns |

|---|---|---|---|---|---|

| 1 | Diethyl malonate | Sodium borohydride | 28–35 | 95.2 | High borohydride waste |

| 2 | Malic acid | Sodium cyanide | 40 | 97.8 | Cyanide exposure risk |

| 3 | 2,3-Dihydrofuran | Raney nickel | 65 | 98.5 | Pyrophoric catalyst |

| 6 | Maleic glycol | Rh/Ni-Hydroxyapatite | 93.3 | 99.5 | Negligible |

Table 2: Cost Analysis (USD per kg Product)

| Cost Component | Route 1 | Route 2 | Route 3 | Route 6 |

|---|---|---|---|---|

| Raw Materials | 120 | 95 | 180 | 75 |

| Catalyst Reclamation | 45 | 60 | 220 | 12 |

| Waste Treatment | 85 | 110 | 30 | 5 |

| Total | 250 | 265 | 430 | 92 |

化学反応の分析

Types of Reactions

(Tetrahydrofuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-3-carboxylic acid, while reduction can produce various amine derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Intermediate for Drug Synthesis :

- This compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably dinotefuran, an insecticide used to control pest populations. The synthesis of dinotefuran involves several steps where (tetrahydrofuran-3-yl)methanamine hydrochloride is utilized to achieve the desired chemical transformations .

-

Potential Neurological Effects :

- Preliminary studies suggest that this compound may interact with nicotinic receptors, similar to other neonicotinoids. This interaction could influence insect behavior and physiology, indicating potential applications in neuropharmacology .

Agricultural Applications

-

Insecticide Development :

- As a synthetic intermediate for dinotefuran, this compound has demonstrated efficacy in pest control. Its structural similarity to other neonicotinoids suggests it may possess insecticidal properties, making it a candidate for developing new agricultural chemicals that target specific pests while minimizing harm to beneficial insects .

- Environmental Considerations :

Safety and Toxicological Information

While this compound is not classified as highly toxic based on current data, standard safety precautions should be observed during handling:

作用機序

The mechanism of action of (Tetrahydrofuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final compound synthesized from this intermediate.

類似化合物との比較

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds, focusing on differences in ring systems, substituents, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| (Tetrahydrofuran-3-yl)methanamine hydrochloride | 184950-35-4 | C₅H₁₂ClNO | THF ring, primary amine (HCl salt) | 137.61 | Reference (1.00) |

| 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | 1419590-58-1 | C₇H₁₂ClNO | Spirocyclic system (THF + azetidine) | 169.63 | 0.94 |

| N-Methyl(tetrahydrofuran-3-yl)methanamine | 7179-93-3 | C₆H₁₃NO | THF ring, secondary amine (N-methylated) | 115.17 | 0.90 |

| (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 | C₆H₁₃NO | Tetrahydropyran ring (6-membered ether) | 115.17 | 0.80 |

| (oxolan-3-yl)(phenyl)methanamine hydrochloride | 1432678-58-4 | C₁₁H₁₆ClNO | THF ring, phenyl-substituted methanamine | 213.71 | 0.67 |

Functional and Reactivity Differences

Tetrahydro-2H-pyran-4-yl analogs (6-membered ether rings) display increased lipophilicity compared to THF derivatives, impacting membrane permeability .

Amine Group Modifications :

- N-Methylation (CAS 7179-93-3) reduces basicity (pKa ~9.5 vs. ~10.5 for primary amines), decreasing protonation under physiological conditions and altering pharmacokinetics .

- Phenyl-substituted analogs (e.g., CAS 1432678-58-4) introduce aromaticity, enhancing π-π stacking interactions but reducing solubility in aqueous media .

Salt Forms and Stability :

- Hydrochloride salts (e.g., CAS 184950-35-4) generally exhibit higher crystallinity and stability than free bases, critical for long-term storage .

生物活性

(Tetrahydrofuran-3-yl)methanamine hydrochloride, also known as (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride, is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₅H₁₁ClN

- Molecular Weight : 101.15 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and methanol

- Melting Point : Not specifically reported but generally stable under laboratory conditions.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with amines. A common method includes the catalytic hydrogenation of tetrahydrofuran derivatives followed by the introduction of amine groups through condensation reactions. This process is noted for its efficiency and the high purity of the final product, making it suitable for pharmaceutical applications.

Antitumor and Antiviral Properties

Recent studies have highlighted the antitumor and antiviral properties of this compound. Research indicates that this compound may exhibit efficacy against various cancer cells and viral infections, including those caused by HIV and hepatitis B.

-

Antitumor Activity :

- In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- The mechanism of action appears to involve interference with cellular proliferation pathways.

-

Antiviral Activity :

- Preliminary results indicate that this compound may act as an inhibitor of viral proteases, which are critical for viral replication.

- Specific IC50 values for antiviral activity have not been extensively documented, but ongoing research aims to quantify these effects.

Safety Profile

The safety profile of this compound appears favorable under controlled laboratory conditions. However, standard safety precautions should be observed due to its chemical nature.

Research Findings

Several studies have focused on elucidating the biological mechanisms associated with this compound. Below is a summary of key findings:

Case Studies

-

Case Study on Antitumor Effects :

- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study suggested that the compound may induce apoptosis through mitochondrial pathways.

-

Case Study on Antiviral Activity :

- An investigation into the antiviral properties against HIV indicated that this compound could reduce viral load in infected cell cultures, warranting further exploration into its use as a potential therapeutic agent for HIV treatment.

Q & A

Q. What are the recommended synthetic routes for preparing (Tetrahydrofuran-3-yl)methanamine hydrochloride?

A common method involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a base. The reaction is monitored via thin-layer chromatography (TLC) over 3 days, followed by filtration to remove triethylammonium chloride salts. Purification is achieved by evaporating THF and isolating the product via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments in the tetrahydrofuran and methanamine moieties.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., observed m/z for C₅H₁₁NO·HCl).

- X-ray Crystallography : Resolves stereochemical configurations (if crystalline derivatives are synthesized) .

- Boiling Point and Vapor Pressure : Physical properties such as boiling point (156°C at 760 mmHg) and vapor pressure (2.95 mmHg at 25°C) should align with literature values .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and respiratory protection to avoid skin/eye contact and inhalation .

- First Aid : For skin exposure, wash with soap and water for 15 minutes; for eye contact, irrigate with water for 15 minutes and seek medical attention .

- Storage : Keep containers tightly sealed in a cool, dry, and ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction time (e.g., 3 days for full conversion in THF) .

- Purification : Column chromatography with silica gel or preparative HPLC minimizes byproducts.

- Solvent Selection : THF is preferred due to its polarity and compatibility with amine derivatives .

Q. How should researchers address contradictions in toxicological and ecological data for this compound?

While acute toxicity data are unavailable, prioritize:

- In Vitro Assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) to establish baseline toxicity .

- Ecotoxicology : Conduct algae (e.g., Chlorella vulgaris) and daphnia toxicity studies to assess environmental risks .

- Skin Corrosivity : Validate its classification as a Category 1B skin corrosive using reconstructed human epidermis models .

Q. What experimental strategies assess the compound’s stability under varying conditions?

Q. How can researchers quantify trace impurities in this compound?

- Analytical Methods : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS for high sensitivity.

- Reference Standards : Compare with certified analogs (e.g., tetrahydrofuran fentanyl derivatives) to identify structural analogs or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。